molecular formula C14H20N2OS2 B2687229 (E)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)but-2-en-1-one CAS No. 1421586-51-7

(E)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)but-2-en-1-one

Cat. No.: B2687229
CAS No.: 1421586-51-7
M. Wt: 296.45
InChI Key: JQSNFGMLEOUTME-ONEGZZNKSA-N
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Description

(E)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C14H20N2OS2 and its molecular weight is 296.45. The purity is usually 95%.
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Scientific Research Applications

Stereochemistry and Reaction Mechanisms

Research on similar compounds has investigated the stereochemistry of ionic thiol additions to acetylenic ketones, revealing insights into the configurational outcomes of such reactions. These studies are crucial for understanding reaction mechanisms and for the design of compounds with desired stereochemical configurations, which can be pivotal in drug design and synthesis (Omar & Basyouni, 1974).

Corrosion Inhibition

Piperidine derivatives have been investigated for their corrosion inhibition properties on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, certain piperidine derivatives demonstrate significant efficacy in protecting iron against corrosion. This research is vital for applications in materials science, particularly in extending the lifespan of metal components in various industries (Kaya et al., 2016).

Pharmaceutical Applications

While excluding direct drug use and side effects, it's worth noting the structural analysis and theoretical studies on analogues of piperidine, which contribute to the understanding of their potential pharmacological activities. Such research underpins the development of new compounds with improved efficacy and safety profiles for various conditions (Karczmarzyk & Malinka, 2008).

Antimicrobial Activity

Studies on piperidine-based derivatives have explored their synthesis and potential as antimicrobial agents, shedding light on their mechanisms of action and effectiveness against various microbial strains. This research is critical in the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Prakash, Pandiarajan, & Kumar, 2013).

Molecular Structure and Characterization

The synthesis and characterization of novel compounds, including those with piperidine motifs, provide insights into their structural properties and potential applications in various fields of chemistry and materials science. This includes understanding their crystal structures, which is essential for designing compounds with specific physical and chemical properties (Parvez, Bakhtiar, Baqir, & Zia-ur-Rehman, 2014).

Properties

IUPAC Name

(E)-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS2/c1-3-4-13(17)16-7-5-12(6-8-16)10-19-14-15-11(2)9-18-14/h3-4,9,12H,5-8,10H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSNFGMLEOUTME-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(CC1)CSC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(CC1)CSC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.